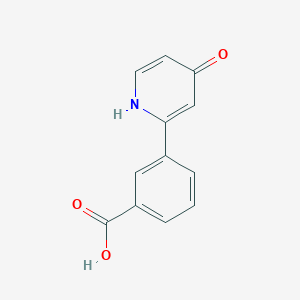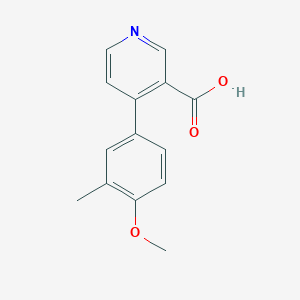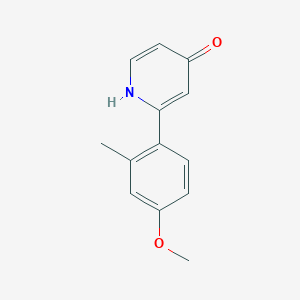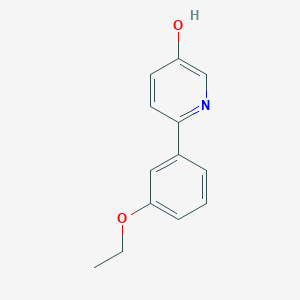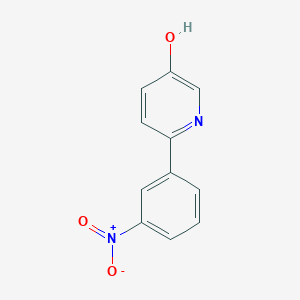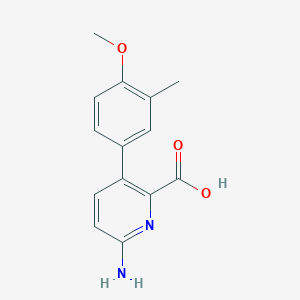
6-Amino-3-(4-methoxy-3-methylphenyl)picolinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-3-(4-methoxy-3-methylphenyl)picolinic acid (6-AMP) is an important intermediate in the synthesis of a variety of organic compounds. It is a white crystalline solid with a melting point of 116-118°C and a molecular weight of 209.24 g/mol. 6-AMP is a versatile chemical building block used in a wide range of applications in the fields of organic synthesis and drug discovery. It is also used in the synthesis of pharmaceutical drugs, agrochemicals, and other organic compounds.
Mécanisme D'action
The mechanism of action of 6-Amino-3-(4-methoxy-3-methylphenyl)picolinic acid, 95% is not well understood. However, it is believed to act as a chemical building block in the synthesis of various organic compounds, such as pharmaceutical drugs, agrochemicals, and other organic compounds. 6-Amino-3-(4-methoxy-3-methylphenyl)picolinic acid, 95% has also been shown to bind to certain proteins and enzymes, which could be responsible for its biological activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Amino-3-(4-methoxy-3-methylphenyl)picolinic acid, 95% are not well understood. However, it has been shown to bind to certain proteins and enzymes, which could be responsible for its biological activity. In addition, 6-Amino-3-(4-methoxy-3-methylphenyl)picolinic acid, 95% has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These effects could be responsible for its potential anti-inflammatory and anticancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of 6-Amino-3-(4-methoxy-3-methylphenyl)picolinic acid, 95% is its versatility as a chemical building block for the synthesis of various organic compounds. It is also relatively easy to synthesize and is cost-effective. However, there are some limitations to using 6-Amino-3-(4-methoxy-3-methylphenyl)picolinic acid, 95% in laboratory experiments. For example, it is not very water soluble and is unstable in aqueous solutions. In addition, it is not very stable in air and should be kept in an airtight container.
Orientations Futures
There are many potential future directions for the use of 6-Amino-3-(4-methoxy-3-methylphenyl)picolinic acid, 95% in scientific research. For example, further research could be conducted to investigate its potential anti-inflammatory and anticancer effects. In addition, more research could be conducted to explore its potential as a chemical building block for the synthesis of novel organic compounds. Finally, more research could be conducted to investigate its potential mechanism of action and its ability to bind to certain proteins and enzymes.
Méthodes De Synthèse
6-Amino-3-(4-methoxy-3-methylphenyl)picolinic acid, 95% can be synthesized by several methods, including the reaction of p-methoxybenzaldehyde with p-aminobenzoic acid, the reaction of p-methoxybenzyl alcohol with p-aminobenzoic acid, and the reaction of p-methoxybenzyl chloride and p-aminobenzoic acid. The reaction of p-methoxybenzaldehyde with p-aminobenzoic acid is the most efficient and cost-effective method for the synthesis of 6-Amino-3-(4-methoxy-3-methylphenyl)picolinic acid, 95%.
Applications De Recherche Scientifique
6-Amino-3-(4-methoxy-3-methylphenyl)picolinic acid, 95% is widely used in scientific research as a chemical building block for the synthesis of various organic compounds. It is also used in the synthesis of pharmaceutical drugs, agrochemicals, and other organic compounds. 6-Amino-3-(4-methoxy-3-methylphenyl)picolinic acid, 95% has been used as a starting material for the synthesis of a variety of biologically active compounds, including antibiotics, anti-inflammatory agents, and anticancer agents. In addition, 6-Amino-3-(4-methoxy-3-methylphenyl)picolinic acid, 95% has been used in the synthesis of small molecule inhibitors of protein-protein interactions, small molecule agonists of G-protein coupled receptors, and small molecule inhibitors of enzyme-mediated reactions.
Propriétés
IUPAC Name |
6-amino-3-(4-methoxy-3-methylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-8-7-9(3-5-11(8)19-2)10-4-6-12(15)16-13(10)14(17)18/h3-7H,1-2H3,(H2,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWCVEHHUIEMQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C(N=C(C=C2)N)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-3-(4-methoxy-3-methylphenyl)picolinic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

